Theophylline, n-propyl derivative

概要

説明

Theophylline, n-propyl derivative, is a chemical compound derived from theophylline, a naturally occurring xanthine derivative. Theophylline is known for its bronchodilator effects, commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The n-propyl derivative of theophylline has been synthesized to explore its potential pharmacological activities and improve its therapeutic efficacy .

作用機序

Target of Action

The primary target of theophylline, and by extension its n-propyl derivative, is the phosphodiesterase enzyme . Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle . It also acts as an adenosine receptor blocker . Theophylline has been found to exhibit robust binding affinity to CviR in C. violaceum and RhlR in P. aeruginosa, key participants in the QS-mediated biofilm pathways .

Mode of Action

Theophylline’s mode of action involves bronchodilation and suppression of the response of the airways to stimuli . This is achieved through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP . Theophylline also antagonizes adenosine receptors .

Biochemical Pathways

Theophylline affects several biochemical pathways. It inhibits phosphodiesterase, leading to an increase in cyclic AMP, which results in relaxation of bronchial smooth muscle . Theophylline also exhibits anti-QS activity and inhibits biofilm formation in C. violaceum and P. aeruginosa .

Pharmacokinetics

Theophylline is well absorbed when taken orally as a rapid-release tablet or when administered as a liquid solution . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

The primary result of theophylline’s action is the relief of symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases, such as emphysema and chronic bronchitis . It achieves this through its bronchodilatory action and suppression of the response of the airways to stimuli .

Action Environment

The action of theophylline can be influenced by various environmental factors. For instance, low-carbohydrate and high-protein diet, active and passive smoking are associated with a significant increase in theophylline clearance . Additionally, certain conditions such as obesity, smoking habit, diet, and the presence of diseases like hepatic cirrhosis, acute pulmonary edema, cor pulmonale, and viral respiratory infection can influence theophylline clearance .

生化学分析

Biochemical Properties

Theophylline, n-propyl derivative, plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit phosphodiesterase enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This inhibition results in the relaxation of smooth muscles and bronchodilation. Additionally, 7-propyltheophylline interacts with adenosine receptors, blocking their action and thereby preventing bronchoconstriction and inflammation . The compound also exhibits anti-inflammatory properties by inhibiting the synthesis of leukotrienes and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound, influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). By increasing cAMP levels, 7-propyltheophylline enhances PKA activity, leading to the phosphorylation of target proteins involved in smooth muscle relaxation and anti-inflammatory responses . The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory genes . Furthermore, 7-propyltheophylline impacts cellular metabolism by increasing the rate of lipolysis and glycogenolysis .

Molecular Mechanism

The molecular mechanism of action of this compound, involves several key interactions at the molecular level. The compound binds to and inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which in turn activate PKA and other downstream signaling pathways. Additionally, 7-propyltheophylline acts as an adenosine receptor antagonist, blocking the effects of adenosine on smooth muscle cells and immune cells . This antagonism results in bronchodilation and reduced inflammation. The compound also enhances histone deacetylase (HDAC) activity, leading to decreased acetylation of histones and suppression of inflammatory gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to 7-propyltheophylline can lead to sustained increases in cAMP levels and continued activation of PKA . In vivo studies have demonstrated that the compound maintains its bronchodilatory and anti-inflammatory effects over time, with no significant loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low to moderate doses, the compound exhibits bronchodilatory and anti-inflammatory effects without significant adverse effects . At high doses, 7-propyltheophylline can cause toxic effects such as nausea, vomiting, and central nervous system stimulation . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its pharmacological effects .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The compound undergoes demethylation and hydroxylation reactions, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways of 7-propyltheophylline also involve interactions with cofactors such as NADPH and molecular oxygen . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are mediated by various transporters and binding proteins. The compound is known to bind to plasma proteins such as albumin, which facilitates its transport in the bloodstream . Within cells, 7-propyltheophylline is distributed to various organelles, including the endoplasmic reticulum and mitochondria . The compound’s localization and accumulation in specific cellular compartments can influence its pharmacological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound, plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase enzymes and adenosine receptors . Additionally, 7-propyltheophylline is found in the nucleus, where it modulates the activity of transcription factors and histone deacetylases . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

準備方法

The synthesis of theophylline, n-propyl derivative, typically involves the reaction of 8-substituted-theophyllines with epoxy-propyl-acetaminophen. This process is carried out in two steps, and the chemical structure of the synthesized compounds is elucidated using 1H-NMR spectra . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

化学反応の分析

Theophylline, n-propyl derivative, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学的研究の応用

Theophylline, n-propyl derivative, has a wide range of scientific research applications, including:

類似化合物との比較

Theophylline, n-propyl derivative, can be compared with other xanthine derivatives such as caffeine and theobromine. While all these compounds share a similar core structure, the n-propyl derivative of theophylline is unique due to its specific substitution, which may enhance its pharmacological properties . Similar compounds include:

Caffeine: Known for its stimulant effects and use in treating apnea of prematurity.

Theobromine: Found in cocoa and chocolate, known for its mild stimulant and vasodilator effects.

Dyphylline: Another xanthine derivative used as a bronchodilator, with a similar mechanism of action.

特性

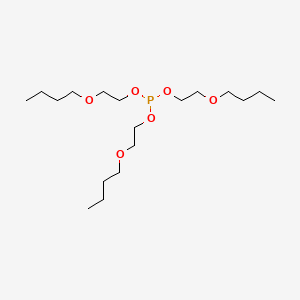

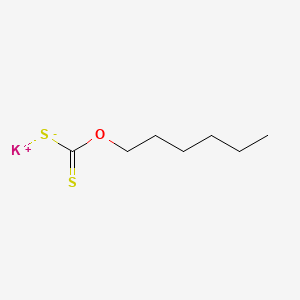

IUPAC Name |

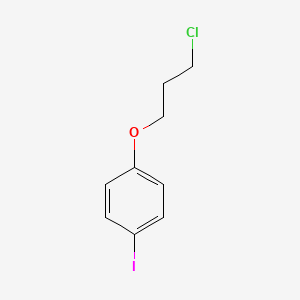

1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFWMGARSDHJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357200 | |

| Record name | Theophylline, n-propyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27760-74-3 | |

| Record name | Theophylline, n-propyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)

![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)

![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)